2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
Overview
Description
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a dichlorophenyl group, an oxoethyl group, and a piperazine ring, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases, which play a role in inflammation and pain. By binding to these enzymes, it prevents the formation of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol: A structural isomer with similar biological activities.
3-{[(2,3-dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: Known for its anticancer and anti-inflammatory properties.
2-((2,6-dichlorophenyl)amino)benzoic acid: An analog with anti-inflammatory effects.
Uniqueness
What sets 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-[2-(2,3-dichloroanilino)-2-oxoethyl]-N-ethyl-3-oxopiperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O3/c1-2-18-15(24)21-7-6-19-14(23)11(21)8-12(22)20-10-5-3-4-9(16)13(10)17/h3-5,11H,2,6-8H2,1H3,(H,18,24)(H,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPNDXXOWVPOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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